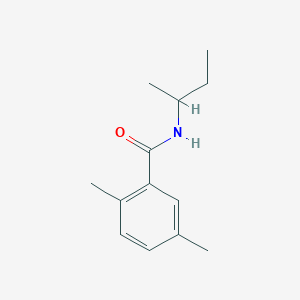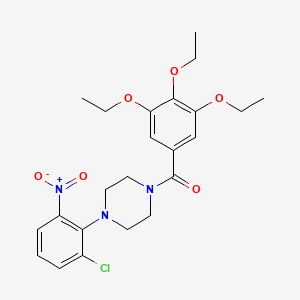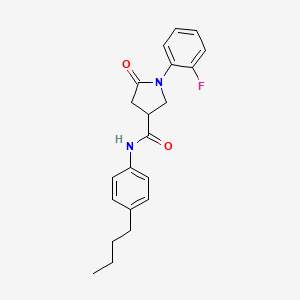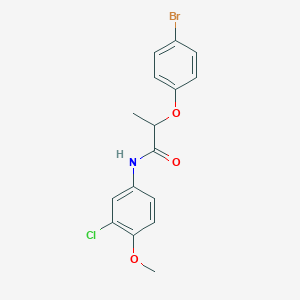![molecular formula C17H15Cl3N2O2 B4110875 2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4110875.png)
2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide
説明
2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic application in various diseases. This compound has been synthesized using different methods and extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
作用機序
2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a critical role in the activation of immune cells and the proliferation of cancer cells. By inhibiting BTK, 2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide blocks the signaling pathways that contribute to the growth and survival of cancer cells and the activity of immune cells that contribute to autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and suppress the activity of immune cells in preclinical studies. In animal models of cancer and autoimmune diseases, 2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide has been shown to reduce tumor growth and inflammation. 2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide has also been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments, including its high purity, stability, and selectivity for BTK. However, 2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. Moreover, the optimal dosage and administration route of 2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide for different diseases have not been fully established.
将来の方向性
Future research on 2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide should focus on optimizing its pharmacokinetic and pharmacodynamic properties to enhance its therapeutic efficacy in vivo. Moreover, the potential of 2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide in combination with other drugs should be explored to develop more effective treatment strategies for cancer, autoimmune diseases, and inflammatory disorders. The safety and tolerability of 2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide in clinical trials should also be evaluated to establish its potential as a therapeutic agent for human diseases.
科学的研究の応用
2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide has been studied for its potential therapeutic application in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, 2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide has shown promising results in inhibiting the growth of cancer cells and suppressing the activity of immune cells that contribute to autoimmune and inflammatory diseases. 2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide has also been studied in combination with other drugs to enhance its therapeutic efficacy.
特性
IUPAC Name |
2,4-dichloro-N-(5-chloro-2-morpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2/c18-11-1-3-13(14(20)9-11)17(23)21-15-10-12(19)2-4-16(15)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPBSZNOVPWGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4110814.png)




![4-(4-benzoyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4110855.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110860.png)

![4-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4110880.png)

![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)
![ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4110895.png)